molecular formula C21H23NO4 B2422831 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid CAS No. 1699285-70-5

2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid

Cat. No.: B2422831
CAS No.: 1699285-70-5
M. Wt: 353.418
InChI Key: WVQNWOMJYRUQED-UHFFFAOYSA-N
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Description

“2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid” is a unique chemical compound with the empirical formula C21H23NO4 . It has a molecular weight of 353.42 g/mol . The compound is typically in solid form and is often used by early discovery researchers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H23NO4/c1-3-19(20(23)24)22(4-2)21(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,3-4,13H2,1-2H3,(H,23,24) . This code provides a specific description of the structure of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 353.42 g/mol .

Scientific Research Applications

  • Chemical Synthesis and Biological Activities : 2-methoxy- and 3-methoxy-9-aminofluorene, related to 9-aminofluorene derivatives, have been synthesized, showing potential for local anesthesia and effects on uterine contraction (Neish, 2010).

  • Synthesis of Complex Compounds : Research includes synthesis of complex compounds like 2-[3-(1-Oxo-3-aminobut-2-enyl)-7-methoxy-5-methyl-4-oxo-4H-benzopyran-2-ylmethyl]dioxolans, which can be used in studying fungal xanthone bikaverin (Iijima et al., 1979).

  • Self-Assembled Structures in Nanotechnology : The self-assembly of Fmoc variants of threonine and serine, related to 9H-fluoren-9-yl derivatives, has been studied, revealing morphological transitions significant in material science and nanotechnology applications (Kshtriya et al., 2021).

  • Photocleavable Linker in Synthesis : 4-{4-[1-[(9H-Fluoren-9-ylmethoxy carbonyl)amino]ethyl]-2-methoxy-5-nitrophenoxy} butanoic acid is used as a photocleavable linker for solid-phase synthesis of C-terminal carboxamides and small organic molecules (Bradley & Mittoo, 2003).

  • Production of β-Amino Acids : The compound has been utilized in the Arndt-Eistert synthesis method to produce N-Fmoc-protected β-amino acids in high yield and purity, crucial for peptide synthesis (Ellmerer-Müller et al., 1998).

  • Photo-Physical-Theoretical Analysis : In photophysics, derivatives of 9H-fluorenyl have been synthesized for studying quantum yield in solar devices (Ortega et al., 2017).

  • Bioimaging Applications : Water-soluble fluorene derivatives have been investigated for bioimaging, particularly in targeting integrins for cancer research (Morales et al., 2010).

  • Synthesis of Peptides : The compound is used in the synthesis of N-Fmoc-protected β2-homoamino acids, which is key for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

Properties

IUPAC Name

2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-19(20(23)24)22(4-2)21(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,3-4,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQNWOMJYRUQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(CC)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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